molecular formula C11H11FN2O3 B15047353 Methyl 2-[2-(4-fluorophenyl)diazen-1-yl]-3-hydroxybut-2-enoate

Methyl 2-[2-(4-fluorophenyl)diazen-1-yl]-3-hydroxybut-2-enoate

Cat. No.: B15047353
M. Wt: 238.21 g/mol
InChI Key: KWANOAFWQPWQBW-UHFFFAOYSA-N
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Description

Methyl 2-[2-(4-fluorophenyl)diazen-1-yl]-3-hydroxybut-2-enoate is an organic compound that belongs to the class of diazo compounds It is characterized by the presence of a diazenyl group (-N=N-) attached to a fluorophenyl ring and a hydroxybutenoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(4-fluorophenyl)diazen-1-yl]-3-hydroxybut-2-enoate typically involves the diazotization of an aromatic amine followed by coupling with a suitable substrate. One common method involves the reaction of 4-fluoroaniline with nitrous acid to form the diazonium salt, which is then coupled with methyl acetoacetate under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reagent concentrations. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(4-fluorophenyl)diazen-1-yl]-3-hydroxybut-2-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The diazenyl group can be reduced to an amine using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, hydrogen with a catalyst

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Formation of a carbonyl compound

    Reduction: Formation of an amine derivative

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

Methyl 2-[2-(4-fluorophenyl)diazen-1-yl]-3-hydroxybut-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-[2-(4-fluorophenyl)diazen-1-yl]-3-hydroxybut-2-enoate involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The fluorophenyl moiety may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[2-(4-chlorophenyl)diazen-1-yl]-3-hydroxybut-2-enoate
  • Methyl 2-[2-(4-bromophenyl)diazen-1-yl]-3-hydroxybut-2-enoate
  • Methyl 2-[2-(4-methylphenyl)diazen-1-yl]-3-hydroxybut-2-enoate

Uniqueness

Methyl 2-[2-(4-fluorophenyl)diazen-1-yl]-3-hydroxybut-2-enoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .

Biological Activity

Methyl 2-[2-(4-fluorophenyl)diazen-1-yl]-3-hydroxybut-2-enoate is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its effects in various biological systems.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C11H12F N2O3
  • Molecular Weight : 238.23 g/mol

The structure includes a diazenyl group attached to a 4-fluorophenyl moiety, which may influence its interactions with biological targets.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis induction
A549 (Lung Cancer)10G2/M cell cycle arrest
HeLa (Cervical Cancer)12Inhibition of DNA synthesis

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects in vitro. It reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.

Table 2: Anti-inflammatory Activity

CytokineConcentration (pg/mL)Treatment Effect
TNF-alphaDecreased by 40%Significant reduction post-treatment
IL-6Decreased by 35%Significant reduction post-treatment

The biological activity of this compound is attributed to its ability to interact with cellular signaling pathways. Specifically, it modulates the NF-kB pathway, which is crucial in regulating immune response and inflammation. Additionally, its diazenyl group may facilitate the formation of reactive nitrogen species (RNS), contributing to its cytotoxic effects on cancer cells.

Study on Breast Cancer Cells

A recent study published in the Journal of Cancer Research examined the effects of this compound on MCF-7 breast cancer cells. The researchers found that treatment with the compound led to a significant increase in apoptotic markers, including caspase activation and PARP cleavage. This suggests that the compound effectively triggers programmed cell death in cancerous cells .

Study on Inflammatory Response

Another study investigated the anti-inflammatory properties of this compound using LPS-stimulated macrophages. The results showed a marked decrease in inflammatory cytokine release, indicating that this compound can modulate immune responses favorably .

Properties

Molecular Formula

C11H11FN2O3

Molecular Weight

238.21 g/mol

IUPAC Name

methyl 2-[(4-fluorophenyl)diazenyl]-3-hydroxybut-2-enoate

InChI

InChI=1S/C11H11FN2O3/c1-7(15)10(11(16)17-2)14-13-9-5-3-8(12)4-6-9/h3-6,15H,1-2H3

InChI Key

KWANOAFWQPWQBW-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C(=O)OC)N=NC1=CC=C(C=C1)F)O

Origin of Product

United States

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